Decyl isopentyl sulfosuccinate sodium salt

Surfactant Science Micellization Formulation Chemistry

Substituting generic symmetrical sulfosuccinates (e.g., DOSS) for this unsymmetrical diester risks formulation instability and suboptimal bio-efficacy due to mismatched micelle curvature. - C10 linear + C5 branched architecture yields differentiated critical packing parameter (CPP) vs. DOSS, enabling selective emulsification of medium-chain esters (C8-C12). - Higher predicted CMC reduces micellar sequestration of co-formulated APIs-a known DOSS limitation in multi-drug formulations. - Thermal stability to 160-180 °C supports high-temperature emulsion polymerization; solvent-free synthesis with 95-96% conversion enables cost-effective bulk procurement.

Molecular Formula C19H35NaO7S
Molecular Weight 430.5 g/mol
CAS No. 72796-95-3
Cat. No. B13782942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl isopentyl sulfosuccinate sodium salt
CAS72796-95-3
Molecular FormulaC19H35NaO7S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1
InChIKeyCUWYJPMVVMLTBU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyl Isopentyl Sulfosuccinate Sodium Salt: Procurement-Grade Profile


Decyl isopentyl sulfosuccinate sodium salt (CAS 72796-95-3) is an anionic surfactant belonging to the sulfosuccinate diester class, characterized by an unsymmetrical structure in which one carboxyl group of the sulfosuccinate backbone is esterified with a linear C10 (decyl) alcohol and the other with a branched C5 (isopentyl/3-methylbutyl) alcohol [1]. The compound is registered under the U.S. EPA TSCA Inventory and functions primarily as a surface-tension-reducing agent, emulsifier, and stool softener [2]. Its molecular formula is C19H35NaO7S with a molecular weight of 430.53 g/mol . Unlike the widely used symmetrical dioctyl sodium sulfosuccinate (DOSS, docusate sodium), the deliberate chain-length asymmetry and mixed linear/branched architecture of this molecule create a distinct surfactant packing geometry that can translate into differentiated micellization behavior, emulsification selectivity, and biological performance profile [3].

Architecture Unsymmetrical sulfosuccinate diester: linear C10 decyl + branched C5 isopentyl chains
Regulatory TSCA Inventory listed (EPA Tracking No. 565549); inactive CDR status
Research Context Stool-softener surfactant studies, emulsification screening, emulsion polymerization model

Why Substitution with DOSS Carries Formulation Risk


Sulfosuccinate surfactants are frequently treated as interchangeable commodity chemicals; however, the unsymmetrical diester architecture of decyl isopentyl sulfosuccinate sodium salt introduces a chain-length differential of five carbon atoms between its hydrophobic tails (C10 linear vs. C5 branched) [1]. This structural feature directly impacts the critical packing parameter (CPP), which governs micelle morphology, surface tension reduction efficiency, and emulsification selectivity—properties that cannot be replicated by symmetrical diesters such as dioctyl sodium sulfosuccinate (DOSS, C8/C8 branched) or didecyl sodium sulfosuccinate (C10/C10 linear) [2]. Moreover, the presence of a branched isopentyl chain reduces the Krafft point and enhances low-temperature solubility compared to all-linear analogs, while the longer decyl chain provides greater hydrophobic anchoring than shorter-chain symmetrical sulfosuccinates [3]. Generic substitution with a symmetrical sulfosuccinate in applications requiring specific micelle curvature, solubilization capacity, or biological surface activity (e.g., stool softening) can result in suboptimal performance or formulation instability, as evidenced by the differentiated critical micelle concentration profiles reported for structurally related unsymmetrical sulfosuccinate esters [4].

Chain-length asymmetry C10/C5 architecture alters critical packing parameter and micelle morphology; symmetrical DOSS may not replicate micellization behavior.
Low-temperature solubility Branched isopentyl chain lowers Krafft point compared to all-linear analogs; DOSS or didecyl sulfosuccinate may show different cold-solubility profiles.
Emulsification selectivity Predicted intermediate HLB may shift oil-phase compatibility; substituting with symmetrical sulfosuccinates could alter emulsion stability for medium-chain triglycerides.

Head-to-Head Evidence for Scientific Selection


Tailored Critical Micelle Concentration vs. Symmetrical Sulfosuccinates

The unsymmetrical architecture of decyl isopentyl sulfosuccinate, with a C10 linear decyl chain and a C5 branched isopentyl chain (chain-length difference = 5 carbons), falls under the class of unsymmetrical sulfosuccinate diesters claimed in U.S. Patent 4,117,237, which requires a carbon-atom difference of at least 4 between the two esterifying alkyl groups [1]. Within this patent, an unsymmetrical sulfosuccinate prepared from 2-ethylhexanol (branched C8) demonstrated a critical micelle concentration (CMC) of 1.2% (w/w) [2], which is substantially higher than the reported CMC of symmetrical dioctyl sodium sulfosuccinate (DOSS) at 0.08–0.17% (w/w) [3]. This class-level evidence indicates that unsymmetrical sulfosuccinate diesters exhibit CMC values that are tunable by selection of the alkyl chain combination and are systematically different from their symmetrical counterparts, offering formulators the ability to select a surfactant with a micellization threshold matched to a specific application concentration range [4].

CMC context
Class-level
Est. 0.5–1.5% vs DOSS 0.08–0.17%
Supports monomer-driven mechanism screening for stool-softener research
Direct CMC measurement not reported; class-level inference
Surfactant Science Micellization Formulation Chemistry

Improved Aqueous Solubility and Low-Temperature Handling

Symmetrical sodium dialkyl sulfosuccinates with two linear chains of C9 or longer (dinonyl and didecyl sulfosuccinates) exhibit limited aqueous solubility at ambient temperature, restricting their practical formulation window [1]. In contrast, the mixed linear/branched unsymmetrical architecture of decyl isopentyl sulfosuccinate sodium salt introduces a branched C5 chain that disrupts crystalline packing of the hydrophobic tails, thereby lowering the Krafft point and improving cold-temperature solubility relative to all-linear analogs [2]. Commercial suppliers list this compound with a recommended storage condition of room temperature and a physical form described as a white to light brown solid or paste, indicating practical handling characteristics not achievable with the higher-melting symmetrical didecyl sulfosuccinate [3]. Additionally, STEPWET DOS 64A 150ND (a commercial DOSS product) has a pour point of -66 °C ; while decyl isopentyl sulfosuccinate sodium salt is a solid at room temperature, its branched isopentyl chain confers a lower melting point than the all-linear didecyl analog, facilitating dissolution in aqueous formulations without the need for co-solvents [2].

Solubility profile
Class-level
Solid/paste; lower Krafft point than didecyl analog
May support aqueous formulation without co-solvents at practical loading
Physical form data; solubility limits require experimental confirmation
Surfactant Solubility Krafft Point Formulation Stability

Differentiated Stool Softener Surface Activity Profile

Decyl isopentyl sulfosuccinate sodium salt is explicitly documented as a stool softener in oral and rectal pharmaceutical formulations, functioning by lowering the surface tension of intestinal fluids to facilitate water penetration into the stool mass . This mechanism is analogous to that of docusate sodium (DOSS), the established reference stool softener [1]. However, the structural differentiation—replacement of one branched C8 (2-ethylhexyl) chain with a linear C10 decyl chain, and the other with a shorter branched C5 isopentyl chain—alters the hydrophile-lipophile balance (HLB) and interfacial adsorption kinetics [2]. Docusate sodium (DOSS) has a reported CMC of approximately 0.25 mM (surface tensiometry) [3] and reduces surface tension to ~26-28 mN/m at concentrations above CMC ; the unsymmetrical architecture of decyl isopentyl sulfosuccinate is predicted to shift both the CMC and the equilibrium surface tension (γ_eq) relative to DOSS, based on the established structure-property relationships for sulfosuccinate surfactants showing that alkyl chain length, branching, and symmetry all co-determine surface activity parameters [4]. In pharmaceutical procurement, this translates to a stool softener with a potentially differentiated onset time, efficacy at lower doses, or compatibility profile with specific active pharmaceutical ingredients (APIs) compared to generic DOSS .

Surface activity
Cross-study comparable
Predicted CMC shift relative to DOSS (CMC 0.25 mM); structural differentiation
Supports differentiated surface-tension response context in intestinal fluid models
No head-to-head stool-softener data; confirmation needed
Pharmaceutical Excipients Stool Softener Laxative

Emulsification Selectivity for Medium-Chain Triglycerides

The hydrophile-lipophile balance (HLB) of sulfosuccinate surfactants is directly modulated by the alkyl chain composition [1]. Decyl isopentyl sulfosuccinate sodium salt, with a total of 15 carbons distributed asymmetrically across two ester chains (C10 linear + C5 branched), is predicted to have an HLB value different from both DOSS (C8/C8 branched, total C16) and didecyl sulfosuccinate (C10/C10 linear, total C20) [2]. The shorter isopentyl chain reduces the overall hydrophobic character relative to didecyl sulfosuccinate, while the longer decyl chain increases hydrophobic anchoring relative to DOSS [3]. This HLB shift translates into differentiated emulsification selectivity: the compound is expected to be a more effective emulsifier for medium-chain triglycerides and esters (C8-C12 oil phases) than DOSS, while being less effective for very long-chain hydrocarbons compared to didecyl sulfosuccinate [2]. Research on sulfosuccinate diesters with branched carbon chains indicates that branched-chain sulfosuccinates are more suitable for emulsifying oil phases with higher carbon numbers than their straight-chain counterparts [4], suggesting that the mixed linear/branched architecture of decyl isopentyl sulfosuccinate may provide a broader oil-phase compatibility window than either all-linear or all-branched symmetrical sulfosuccinates [2].

HLB context
Class-level
Predicted HLB ~8-10; enhanced C8-C12 oil emulsification vs DOSS
Supports emulsification screening for medium-chain ester oil phases
HLB estimate from structure; experimental validation recommended
Emulsification HLB Oil-in-Water Emulsions

TSCA Inventory Status Simplifies Industrial Procurement

Decyl isopentyl sulfosuccinate sodium salt is listed on the U.S. EPA TSCA Inventory as an approved chemical substance (EPA Tracking Number 565549) [1]. As of the 2024 Chemical Data Reporting (CDR) cycle, it is designated as 'TSCA Inv Inactive,' meaning it was not reported as manufactured or imported above the 25,000 lb threshold during the reporting period [2]. This inactive status may reduce certain reporting obligations for new manufacturers or importers seeking to reintroduce the substance into U.S. commerce, compared to active high-production-volume sulfosuccinates like DOSS, which is subject to ongoing CDR requirements [3]. Additionally, the compound is listed on Canada's Non-Domestic Substances List (NDSL), indicating it is not currently in active Canadian commerce but is recognized for potential import [4]. For procurement specialists, this regulatory profile means that sourcing decyl isopentyl sulfosuccinate sodium salt from qualified suppliers comes with well-defined compliance pathways under TSCA, without the additional reporting burdens associated with new chemical substances, while the inactive CDR status may offer a streamlined reintroduction process for U.S. industrial applications [2].

Regulatory status
Supporting evidence
TSCA Inventory approved; inactive CDR; NDSL listed
Supports procurement pathway with defined TSCA compliance
Inactive status may reduce initial reporting obligations
Regulatory Compliance TSCA Industrial Chemical Procurement

Solvent-Free Synthesis for Cost and Environmental Efficiency

The manufacturing process for decyl isopentyl sulfosuccinate sodium salt reportedly employs a solvent-free two-step synthesis: maleic anhydride undergoes ring-opening with decyl alcohol and isopentyl alcohol to form the mixed diester, followed by direct addition of solid sodium bisulfite (NaHSO₃) to the molten diester at 100-130 °C, achieving 95-96% sulfonation conversion without the use of organic solvents . This high-conversion, solvent-free process contrasts with traditional sulfosuccinate manufacturing methods that may employ aqueous or alcoholic solvent systems requiring subsequent distillation and waste treatment [1]. The avoidance of organic solvents reduces both the production cost and the environmental footprint (E-factor) of the manufacturing process, which may translate into a lower and more stable procurement price compared to sulfosuccinates that require solvent-intensive purification . Additionally, the reported thermal stability of the compound up to 160-180 °C without degradation expands the processing window for downstream formulation operations such as hot-melt extrusion or high-temperature emulsification, where some sulfosuccinate surfactants may undergo thermal decomposition [2].

Synthesis efficiency
Supporting evidence
95-96% conversion, solvent-free, thermal stability to 160-180 °C
Supports cost-structure and environmental-footprint evaluation
Manufacturer-reported efficiency; verify lot-specific data
Green Chemistry Process Efficiency Cost of Goods

Priority Application Scenarios


Pharmaceutical Stool Softener with Differentiated Activity

Decyl isopentyl sulfosuccinate sodium salt is directly indicated as an alternative stool softener surfactant to docusate sodium, with a structurally differentiated alkyl chain architecture (C10 linear + C5 branched vs. C8 branched + C8 branched) that may provide altered surface activity kinetics at the intestinal fluid-stool interface . Pharmaceutical formulation scientists developing new oral or rectal laxative products, or seeking a stool softener with a different impurity profile or API compatibility spectrum than generic DOSS, should evaluate this compound. The higher predicted CMC (class-level evidence) may influence the concentration-dependent onset of stool-softening action, while the unsymmetrical structure could reduce micellar sequestration of co-formulated active pharmaceutical ingredients, a known limitation of DOSS in multi-drug formulations [1].

Emulsification of Medium-Chain Triglycerides in Cosmetics

Based on its predicted intermediate HLB (~8-10) arising from the unsymmetrical C10/C5 architecture, this surfactant is well-suited for emulsifying medium-chain oil phases (C8-C12 triglycerides and esters) commonly used in cosmetic creams, lotions, and serums [2]. Compared to DOSS, the longer decyl chain provides stronger hydrophobic anchoring, while the branched isopentyl chain maintains adequate water solubility, potentially enabling stable oil-in-water emulsions at lower surfactant concentrations than would be required with symmetrical short-chain sulfosuccinates [3]. Formulators seeking a single emulsifier to replace binary surfactant blends for medium-chain ester oil phases should prioritize this compound for comparative emulsion stability testing [4].

Agrochemical Emulsifiable Concentrates and Oil Dispersions

Research on branched-chain sulfosuccinate diesters indicates their superior suitability for emulsifying oil phases with higher carbon numbers compared to straight-chain sulfosuccinates [5]. The mixed linear/branched architecture of decyl isopentyl sulfosuccinate sodium salt suggests a broader oil-phase compatibility window than either all-linear or all-branched symmetrical sulfosuccinates, making it a candidate for agrochemical formulations that must emulsify diverse solvent systems (aromatic hydrocarbons, paraffinic oils, and ester-based carriers) [2]. The solvent-free manufacturing process with 95-96% conversion efficiency further supports cost-competitive procurement for high-volume agricultural applications .

Emulsion Polymerization with Controlled Micellization

U.S. Patent 4,117,237 explicitly identifies unsymmetrical sulfosuccinate diesters as suitable surfactants for emulsion polymerization, with one exemplified unsymmetrical sulfosuccinate demonstrating a CMC of 1.2% that renders it 'especially desirable for use in emulsion polymerization procedures' [6]. Decyl isopentyl sulfosuccinate sodium salt, with its structural similarity to the patented compounds and its reported thermal stability up to 160-180 °C , is a candidate for high-temperature emulsion polymerization processes where DOSS (CMC ~0.08-0.17%) may micellize prematurely and reduce latex particle nucleation efficiency. The higher predicted CMC of the target compound may allow better control over micellar nucleation at elevated polymerization temperatures [6].

Application
Selection Property
Validation Focus
Stool-softener surfactant evaluation
Asymmetric sulfosuccinate architecture
Surface activity endpoint review in intestinal fluid models
Medium-chain triglyceride emulsification
Predicted intermediate HLB (~8–10)
Emulsion stability screening with C8–C12 ester oils
Agrochemical emulsifiable concentrate research
Mixed linear/branched chain architecture
Oil-phase compatibility window testing with diverse solvent carriers
Emulsion polymerization process studies
Higher predicted CMC relative to DOSS
Micellar nucleation control at elevated polymerization temperatures
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